3-((2,5-dimethylphenyl)sulfonyl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine
Description
This compound belongs to the pyrroloquinoxaline class, characterized by a fused bicyclic core with a sulfonyl group at position 3 and a 3-methoxypropyl chain at position 1. The 3-methoxypropyl chain may improve solubility compared to purely hydrophobic alkyl chains.
Properties
IUPAC Name |
3-(2,5-dimethylphenyl)sulfonyl-1-(3-methoxypropyl)pyrrolo[3,2-b]quinoxalin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3S/c1-14-9-10-15(2)18(13-14)30(27,28)20-19-22(26(21(20)23)11-6-12-29-3)25-17-8-5-4-7-16(17)24-19/h4-5,7-10,13H,6,11-12,23H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDHJGACZLXNDLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)CCCOC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-((2,5-dimethylphenyl)sulfonyl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article synthesizes available information regarding its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound belongs to a class of sulfonamide derivatives. Its molecular formula is , with a molecular weight of approximately 336.42 g/mol. The structural features include a pyrroloquinoxaline core substituted with a sulfonyl group and a methoxypropyl moiety.
Antibacterial Activity
Recent studies have demonstrated that related compounds within the pyrroloquinoxaline class exhibit significant antibacterial properties. For instance, compounds structurally similar to This compound were evaluated for their effectiveness against various Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Efficacy
In one study, synthesized compounds were screened for activity against bacteria such as Escherichia coli and Staphylococcus aureus. Results indicated that certain derivatives showed zones of inhibition comparable to standard antibiotics like ciprofloxacin, suggesting potential for further development as antibacterial agents .
| Compound Code | B. subtilis (mm) | E. coli (mm) |
|---|---|---|
| 3a | 16 | 14 |
| 3b | 17 | 15 |
| 3c | 20 | 18 |
| 3h | 19 | 17 |
Anticancer Activity
The compound's mechanism of action has been explored concerning its effects on cancer cell lines. Research indicates that it may inhibit pathways involved in tumor growth, particularly the WNT/β-catenin signaling pathway.
Case Study: Inhibition of Tumor Growth
In vitro studies have shown that derivatives similar to this compound can inhibit the growth of colon cancer cells (HCT116) with an EC50 value indicating effective concentration levels for therapeutic action .
| Cell Line | EC50 (μM) |
|---|---|
| HCT116 | 7.1 |
| SW480 | 8.5 |
The biological activity of This compound is thought to involve:
- Inhibition of Enzymatic Activity : By interacting with specific enzymes or proteins involved in bacterial cell wall synthesis or cancer cell proliferation.
- Modulation of Signaling Pathways : Particularly through inhibition of the WNT/β-catenin pathway which plays a crucial role in cell differentiation and proliferation.
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies suggest that related compounds exhibit favorable absorption and distribution characteristics. For example, they show good metabolic stability in liver microsomes and low levels of cytochrome P450 enzyme inhibition, indicating a lower risk for drug-drug interactions .
ADME Profile
- Absorption : High bioavailability indicated by significant plasma concentrations.
- Distribution : Extensive tissue distribution with high protein binding.
- Metabolism : Primarily hepatic metabolism with minimal renal excretion.
- Excretion : Predominantly through feces with some renal clearance.
Scientific Research Applications
Anticancer Properties
Research has indicated that compounds similar to 3-((2,5-dimethylphenyl)sulfonyl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine exhibit promising anticancer activities. These compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines. Studies have shown that the sulfonamide group can enhance the compound's interaction with specific molecular targets involved in cancer progression.
Antimicrobial Effects
The sulfonamide moiety present in the compound suggests potential antimicrobial properties. Sulfonamides are known to inhibit bacterial growth by interfering with folic acid synthesis. This mechanism may be applicable to This compound , making it a candidate for further investigation as an antimicrobial agent.
Drug Development
The unique structure of this compound positions it as a valuable lead in drug development. Its ability to modulate biological pathways could lead to new therapies for conditions such as cancer and infections. The exploration of its pharmacokinetics and pharmacodynamics is essential for understanding its therapeutic potential.
Case Study 1: Anticancer Activity
In vitro studies conducted on various cancer cell lines demonstrated that This compound significantly reduced cell viability at micromolar concentrations. Further investigations revealed that the compound induced apoptosis through the activation of caspase pathways.
Case Study 2: Antimicrobial Efficacy
A study evaluating the antimicrobial properties of sulfonamide derivatives showed that compounds similar to This compound exhibited effective inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration values indicated potent activity comparable to established antibiotics.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural variations among analogs include:
- Sulfonyl substituents : 2,5-dimethylphenyl (target) vs. phenyl () or 4-methoxyphenyl ().
- N1-side chains : 3-methoxypropyl (target) vs. 4-fluorophenylethyl () or 3-phenylpropyl ().
Table 1: Comparative Analysis of Pyrroloquinoxaline Derivatives
*Estimated based on structural similarity to and .
Key Observations:
- Sulfonyl Group Effects : The 2,5-dimethylphenyl substituent in the target compound introduces greater steric hindrance and hydrophobicity compared to phenyl () or 4-methoxyphenyl () groups. This may enhance binding to hydrophobic pockets in target proteins but reduce solubility .
- Side Chain Modifications : The 3-methoxypropyl chain (target) balances lipophilicity and solubility better than 3-phenylpropyl () or 4-fluorophenylethyl (), which are more lipophilic and may impede bioavailability .
- Biological Activity : highlights a fluorophenyl analog as a SIRT1 activator (IC50 = 0.5 μM), suggesting that electron-withdrawing groups (e.g., fluorine) on the aryl ring may enhance activity. The target compound’s dimethylphenyl group, while electron-neutral, could favor interactions with hydrophobic residues in similar targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
